molecular formula C6H2ClF4N B1313446 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine CAS No. 72600-67-0

2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine

Cat. No.: B1313446
CAS No.: 72600-67-0
M. Wt: 199.53 g/mol
InChI Key: WZQQLMSKDLDZEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6H2ClF4N . It is a halogenated pyridine derivative, characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to the pyridine ring. This compound is commonly used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .

Scientific Research Applications

2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Trifluoromethylpyridines, a group to which this compound belongs, are known to be used in the synthesis of various active agrochemical and pharmaceutical ingredients . The specific targets would depend on the final compound synthesized using 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine as a building block.

Mode of Action

The trifluoromethyl group in organic compounds is known to significantly affect their chemical reactivity and biological activity . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of trifluoromethylpyridine derivatives .

Biochemical Pathways

It’s known that trifluoromethylpyridines are used in the synthesis of various active agrochemical and pharmaceutical ingredients . The affected pathways would depend on the final compound synthesized using this compound as a building block.

Pharmacokinetics

The compound is a solid at room temperature, with a density of 1524 g/mL at 25 °C . It has a boiling point of 50-55 °C/11 mmHg . These properties might influence its bioavailability.

Result of Action

It’s known that trifluoromethylpyridines are used in the synthesis of various active agrochemical and pharmaceutical ingredients . The specific effects would depend on the final compound synthesized using this compound as a building block.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C . It’s also important to note that the compound is classified as an irritant and should be handled with appropriate safety measures .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has hazard statements H315-H319-H225, indicating that it can cause skin irritation, serious eye irritation, and is highly flammable . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended .

Future Directions

Trifluoromethylpyridine and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of TFMP will be discovered in the future .

Biochemical Analysis

Biochemical Properties

2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine plays a significant role in biochemical reactions, particularly in the synthesis of fluorinated organic compounds. It interacts with various enzymes and proteins, facilitating the incorporation of fluorine atoms into target molecules. This compound is known to participate in reactions catalyzed by enzymes such as cytochrome P450, which are involved in the oxidative metabolism of xenobiotics. The interactions between this compound and these enzymes often involve the formation of covalent bonds, leading to the modification of the enzyme’s active site and altering its catalytic activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling proteins such as kinases and phosphatases, leading to changes in downstream signaling cascades. Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of the target biomolecule, leading to changes in its function. For example, this compound can inhibit the activity of certain enzymes by forming a covalent bond with the enzyme’s active site, thereby preventing substrate binding and catalysis. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important considerations for its use in biochemical research. Over time, this compound can undergo degradation, leading to the formation of by-products that may affect its activity and function. Studies have shown that this compound remains relatively stable under controlled conditions, but its stability can be compromised by factors such as temperature, pH, and exposure to light. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure to the compound resulting in changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects on cellular processes. At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and cell death. Threshold effects have been observed, where a certain dosage level triggers a significant change in the compound’s impact on cellular function. Toxicological studies have highlighted the importance of dose optimization to minimize adverse effects while maximizing the compound’s therapeutic potential .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Enzymes such as cytochrome P450 play a crucial role in the oxidative metabolism of this compound, leading to the formation of metabolites that can be further processed by conjugation enzymes. These metabolic pathways influence the compound’s bioavailability, distribution, and elimination from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, facilitating its uptake and accumulation in target tissues. Additionally, binding proteins can sequester this compound, affecting its localization and concentration within different cellular compartments. These transport and distribution mechanisms play a critical role in determining the compound’s pharmacokinetics and pharmacodynamics .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. For instance, the presence of specific amino acid sequences or chemical modifications can target the compound to the nucleus, mitochondria, or endoplasmic reticulum. The subcellular localization of this compound can affect its activity and function, as different cellular compartments provide distinct microenvironments that influence the compound’s interactions with biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2-fluoro-5-chloropyridine with reagents such as trifluoromethyl bromide or trifluoromethyl boron fluoride under appropriate conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF), at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or THF.

    Electrophilic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridine derivatives.

    Electrophilic Substitution: Formation of nitro or sulfonyl derivatives.

    Oxidation and Reduction: Formation of oxidized or reduced pyridine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloro-5-(trifluoromethyl)pyridine
  • 2-Fluoro-5-chloropyridine
  • 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine

Uniqueness

2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine is unique due to the presence of both chlorine and fluorine atoms, along with a trifluoromethyl group, which imparts distinct chemical and physical properties. These features make it a valuable intermediate in the synthesis of various bioactive compounds and agrochemicals .

Properties

IUPAC Name

2-chloro-3-fluoro-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF4N/c7-5-4(8)1-3(2-12-5)6(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZQQLMSKDLDZEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80512959
Record name 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72600-67-0
Record name 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine
Reactant of Route 3
Reactant of Route 3
2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine
Reactant of Route 4
Reactant of Route 4
2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine
Reactant of Route 5
Reactant of Route 5
2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine
Reactant of Route 6
2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.